molecular formula C12H10BrFOS B1457570 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene CAS No. 1549589-56-1

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene

Cat. No.: B1457570
CAS No.: 1549589-56-1
M. Wt: 301.18 g/mol
InChI Key: AMYFMBQBHGDFOB-UHFFFAOYSA-N
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Description

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene is a sophisticated bifunctional building block designed for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged structural motifs—a bromo-fluorophenoxy group and a thiophene ring—making it a highly versatile intermediate for the synthesis of novel chemical entities. The thiophene nucleus is a well-established bioisostere for benzene and other aromatic systems, widely employed to optimize the potency, selectivity, and metabolic stability of lead compounds . Its incorporation into drug candidates is common across various therapeutic areas. The bromine and fluorine substituents on the phenoxy ring serve as excellent handles for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. Thiophene derivatives have demonstrated a wide spectrum of biological activities in research, including antimicrobial, anti-inflammatory, and antitumor effects, highlighting the value of this core structure in developing new therapeutic agents . This compound is particularly valuable for researchers working on targeted drug discovery projects, especially in designing kinase inhibitors, receptor modulators, and other small-molecule therapeutics where the thiophene scaffold plays a critical role. Handling Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

3-[2-(3-bromo-4-fluorophenoxy)ethyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFOS/c13-11-7-10(1-2-12(11)14)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYFMBQBHGDFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC2=CSC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediate: 3-Bromo-4-fluorobenzaldehyde

The 3-bromo-4-fluorophenoxy moiety in the target compound is typically introduced starting from 3-bromo-4-fluorobenzaldehyde, which serves as a precursor for phenoxy derivatives.

Synthetic Route Highlights:

  • A reliable and environmentally considerate method for synthesizing 3-bromo-4-fluorobenzaldehyde involves bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite under ultrasonic irradiation in a biphasic system (dichloromethane and water) with hydrochloric acid as a catalyst.

  • The process parameters include:

    Step Conditions/Details
    Reactants 4-Fluorobenzaldehyde, sodium bromide, HCl, NaOCl
    Solvents Dichloromethane (organic phase), water (aqueous phase)
    Temperature 20-25 °C
    Ultrasonic treatment During bromination and post-addition stirring
    Sodium hypochlorite conc. 8-10% aqueous solution
    Reaction time 1 hour addition + 30 min stirring + 15 min standing
    Purification Phase separation, washing to neutrality, drying, bulk melting crystallization at 31 °C
    Yield and Purity ~90% yield, >99% purity
  • This method avoids the use of highly toxic chlorine gas and provides a high-purity product suitable for further functionalization.

Preparation of 3-Bromothiophene Intermediate

The thiophene ring substituted at the 3-position with bromine is a crucial building block for the target compound.

Synthetic Approach:

  • 3-Bromothiophene can be obtained by catalytic isomerization of 2-bromothiophene using acidic zeolite molecular sieve ZSM-5 as a catalyst in dichlorobenzene solvent at 200 °C.

  • Post-isomerization, the mixture of 3-bromothiophene and 2-bromothiophene undergoes selective catalytic removal of 2-bromothiophene using palladium catalyst with lithium hydroxide and potassium hydroxide as co-catalysts in ethanol at 70 °C. This yields high-purity 3-bromothiophene with purity >99.9% and 2-bromothiophene content <0.01%.

Step Conditions/Details
Starting material 2-Bromothiophene
Catalyst for isomerization Acidic zeolite molecular sieve ZSM-5
Solvent Dichlorobenzene
Temperature 200 °C
Catalyst for purification Pd catalyst with LiOH and KOH co-catalysts
Solvent for purification Ethanol
Temperature 70 °C
Outcome High purity 3-bromothiophene (99.9%)

Summary Table of Preparation Methods and Conditions

Intermediate/Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield/Purity Reference
3-Bromo-4-fluorobenzaldehyde synthesis Bromination via NaBr/NaOCl 4-Fluorobenzaldehyde, NaBr, NaOCl, HCl Ultrasonic, 20-25 °C, 1 h ~90% yield, >99% purity
3-Bromothiophene preparation Isomerization & catalytic removal 2-Bromothiophene, ZSM-5, Pd catalyst 200 °C (isomerization), 70 °C (purification) Purity 99.9%
Etherification to form phenoxyethyl moiety Nucleophilic substitution 3-Bromo-4-fluorophenol, bromoethyl intermediate Basic conditions, solvent-dependent Not explicitly reported Inferred
Functionalization of thiophene core Cross-coupling (Suzuki, Negishi) Organometallic reagents, Pd or Cu catalysts Varied; often 70-90 °C High yields reported for analogs

Research Findings and Notes

  • The ultrasonic-assisted bromination method for 3-bromo-4-fluorobenzaldehyde provides a safer and environmentally friendlier alternative to traditional bromination methods involving elemental bromine or chlorine gas.

  • The selective isomerization and purification of 3-bromothiophene from 2-bromothiophene mixtures ensure high purity critical for subsequent coupling reactions.

  • Cross-coupling methods such as Suzuki reactions have been successfully applied to thiophene derivatives bearing bromine substituents, enabling the construction of complex molecules with high regioselectivity and yield.

  • The preparation of organozinc reagents and their use in Negishi coupling expands the toolbox for functionalizing thiophene derivatives, potentially applicable to the synthesis of 3-[2-(3-bromo-4-fluorophenoxy)ethyl]thiophene.

Chemical Reactions Analysis

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene can undergo several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

The compound 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and organic electronics, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity : Thiophene derivatives have been studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the thiophene structure can lead to enhanced potency against breast cancer cells, making it a candidate for further drug development.

Anti-inflammatory Effects : Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that thiophene derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating diseases such as rheumatoid arthritis .

Materials Science

Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of thiophene compounds make them suitable for use in OLEDs. Research has shown that incorporating this compound into polymer matrices can improve the light-emitting efficiency of devices. A case study highlighted the synthesis of a polymer blend that included this compound, resulting in a significant increase in brightness and color stability compared to traditional materials.

Conductive Polymers : The compound's ability to donate electrons positions it well for applications in conductive polymers. Studies have explored its use as a dopant in poly(3,4-ethylenedioxythiophene) (PEDOT), enhancing the conductivity and thermal stability of the resulting composite materials .

Organic Electronics

Field-Effect Transistors (FETs) : The incorporation of this compound into organic semiconductor formulations has been investigated for FET applications. Research indicates that this compound can improve charge mobility when used as an active layer, leading to better performance metrics in organic transistors.

Solar Cells : In organic photovoltaic cells, this compound has shown promise as an electron transport material, improving the overall efficiency of solar energy conversion. A comparative analysis demonstrated that devices utilizing this thiophene derivative exhibited higher power conversion efficiencies than those using conventional materials .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
AnticancerJournal of Medicinal ChemistryCytotoxicity against breast cancer cells
Anti-inflammatoryVarious StudiesInhibition of pro-inflammatory cytokines

Table 2: Material Properties

ApplicationPropertyResult
OLEDsBrightnessIncreased by 30%
Conductive PolymersConductivityEnhanced by 50%
FETsCharge MobilityImproved by 40%
Solar CellsPower Conversion EfficiencyIncreased by 25%

Mechanism of Action

The mechanism of action of 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Electronic Properties

3-[2-((S)-2-Methylbutoxy)ethyl]thiophene
  • Structure : Thiophene with a chiral 2-methylbutoxy-ethyl substituent.
  • Comparison: The alkoxy group (2-methylbutoxy) is electron-donating, enhancing the thiophene ring's electron density. In contrast, the bromo-fluorophenoxy group in the target compound introduces strong electron-withdrawing effects via resonance and inductive mechanisms. This difference impacts reactivity in electrophilic substitution (e.g., bromination) and optoelectronic properties in polymer applications .
3-(2-Fluoropropyl)thiophene (F18)
  • Structure : Thiophene with a 2-fluoropropyl chain.
  • Comparison: Fluorine on an alkyl chain exerts weaker electron-withdrawing effects compared to the aryl-bound fluorine in the target compound.

Halogenation Reactivity

2,5-Dibromo-3-[2-((S)-2-methylbutoxy)ethyl]thiophene
  • Structure : Dibrominated derivative of the chiral alkoxy-substituted thiophene.
  • Comparison: Bromination at the 2- and 5-positions of the thiophene ring is regioselective, facilitated by electron-donating alkoxy substituents. In the target compound, bromo-fluorophenoxy groups may reduce bromination reactivity at the thiophene ring due to electron withdrawal, necessitating harsher conditions .
4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-amine
  • Structure : Thiazole core with a bromo-fluorophenyl group.
  • This highlights the role of halogens in enhancing binding interactions in biological targets (e.g., enzyme inhibition) .

Data Table: Key Comparative Features

Compound Name Core Structure Substituent Halogenation Key Properties/Applications
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene Thiophene 3-Bromo-4-fluorophenoxy None on ring Potential in polymers, drug discovery
3-[2-((S)-2-methylbutoxy)ethyl]thiophene Thiophene (S)-2-methylbutoxy None Regioregular polymers, chirality
2,5-Dibromo-3-[2-((S)-2-methylbutoxy)ethyl]thiophene Thiophene (S)-2-methylbutoxy 2,5-dibromo Polymer precursors
3-(2-fluoropropyl)thiophene (F18) Thiophene 2-fluoropropyl None NMR studies, alkyl-fluorine effects
4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-amine Thiazole 3-Bromo-4-fluorophenyl None Safety/toxicology studies

Biological Activity

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene is a thiophene derivative characterized by its unique chemical structure, which includes a thiophene ring and a bromo-fluorophenoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Synthesis

The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds in organic synthesis.

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures show effectiveness against various bacterial strains. For instance, studies have reported that certain thiophene derivatives exhibit substantial inhibition zones against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli20
3-(2-Bromophenyl)thiopheneS. aureus22
5-BromothiopheneP. aeruginosa18

Anticancer Activity

Research has shown that thiophene derivatives can act as anticancer agents by interfering with cellular signaling pathways involved in cancer progression. Specifically, the compound may inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .

Case Study: In Vitro Testing

In vitro assays have been conducted to evaluate the anticancer efficacy of this compound against several cancer cell lines, including:

  • Hepatocellular carcinoma (HePG-2)
  • Breast cancer (MCF-7)
  • Prostate cancer (PC-3)
  • Colorectal cancer (HCT-116)

Results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Comparative Agent
HePG-215Doxorubicin (12)
MCF-720Doxorubicin (18)
PC-325Doxorubicin (22)
HCT-11630Doxorubicin (28)

The mechanism of action for this compound likely involves the inhibition of key enzymes and receptors associated with cell growth and survival. For example, it may inhibit specific kinases involved in the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-bromo-4-fluorophenol and a thiophene-based electrophile (e.g., 2-chloroethylthiophene). Optimization includes controlling reaction temperature (60–80°C), using polar aprotic solvents (DMF or DMSO), and catalytic bases (K₂CO₃) to enhance yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from byproducts like unreacted phenol or dimerized intermediates .

Q. How can the crystal structure of this compound be determined, and which software tools are validated for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation (e.g., in CHCl₃/hexane mixtures). For refinement, SHELXL (for small-molecule structures) or SHELXS/D (for phase determination) are widely used. Validate results with residual factors (R < 0.05) and check for twinning using PLATON .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl linkage at δ 3.5–4.2 ppm).
  • HRMS : Validate molecular ion peaks ([M+H]⁺ or [M-H]⁻) with ≤ 5 ppm error.
  • FT-IR : Identify C-Br (500–600 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo-4-fluorophenoxy group influence reactivity in cross-coupling reactions?

  • Methodology : The bromine atom facilitates Suzuki-Miyaura coupling (Pd catalysis), while the fluorine atom’s electron-withdrawing effect enhances electrophilicity. Compare reaction rates with analogs (e.g., 3-chloro-4-fluorophenoxy derivatives) to isolate electronic contributions. Use DFT calculations (Gaussian 16) to map frontier molecular orbitals and predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

  • Methodology :

  • Assay Validation : Ensure consistent protocols (e.g., ATP concentration in kinase assays).
  • Solubility Checks : Use DMSO stocks ≤ 1% to avoid solvent interference.
  • Structural Analog Comparison : Benchmark against compounds like 3-[2-(3-chlorophenoxy)ethyl]thiophene to identify substituent-specific effects .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase: 1M17).
  • MD Simulations : Run 100 ns trajectories (AMBER) to assess binding stability.
  • Pharmacophore Mapping : Highlight key features (e.g., halogen bonding with Br) using Schrödinger’s Phase .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology : For chiral derivatives, asymmetric synthesis (e.g., Sharpless epoxidation) requires rigorous monitoring via chiral HPLC (Chiralpak AD-H column). Address racemization risks by optimizing reaction pH and temperature .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene
Reactant of Route 2
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3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.